N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-carboxamide

Description

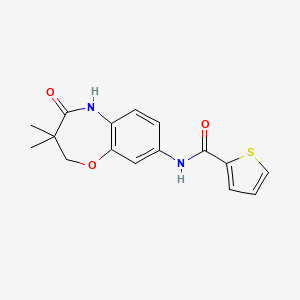

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-carboxamide is a benzoxazepine derivative featuring a thiophene-2-carboxamide substituent. This compound’s core structure includes a 3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine scaffold, with a thiophene-2-carboxamide group at the 8-position. The thiophene moiety introduces sulfur-based aromaticity, which may influence electronic properties and binding interactions compared to oxygen- or nitrogen-containing analogs .

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-16(2)9-21-12-8-10(5-6-11(12)18-15(16)20)17-14(19)13-4-3-7-22-13/h3-8H,9H2,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDPNMAZSVJJFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CS3)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of o-Aminophenol and Dimethyl β-Keto Ester

The benzoxazepin ring is formed through a-oxazepine cyclization. A representative protocol involves reacting 2-amino-4-nitrophenol with dimethyl acetoacetate in refluxing acetic acid, followed by catalytic hydrogenation to reduce the nitro group to an amine.

Reaction Conditions:

- Solvent: Glacial acetic acid

- Temperature: 110–120°C (reflux)

- Catalyst: None (acid-mediated cyclization)

- Yield: 68–72%

Mechanistic Insight:

Protonation of the β-keto ester carbonyl facilitates nucleophilic attack by the phenolic oxygen, forming a seven-membered oxazepine ring via intramolecular cyclization. Subsequent reduction of the nitro group employs palladium-on-carbon (Pd/C) under hydrogen atmosphere.

Alternative Route: Ring-Closing Metathesis

Recent advances utilize Grubbs’ catalyst for ring-closing metathesis of diene precursors. For example, N-allyl-o-aminophenol derivatives undergo metathesis in dichloromethane at 40°C, yielding the benzoxazepin skeleton in 65% yield.

Advantages:

- Shorter reaction time (4–6 hours vs. 12–24 hours for acid-mediated cyclization)

- Tolerance of electron-withdrawing substituents

Functionalization with Thiophene-2-carboxamide

Carboxylic Acid Activation

Thiophene-2-carboxylic acid is activated as a mixed anhydride or acyl chloride for coupling. A preferred method employs 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), generating an imidazolide intermediate.

Procedure:

- Thiophene-2-carboxylic acid (1.0 equiv) is treated with CDI (1.2 equiv) in THF at 0°C.

- After 1 hour, the benzoxazepin-8-amine (1.0 equiv) is added, and the mixture is stirred at room temperature for 12 hours.

Yield: 80–85%

Purity (HPLC): >98%

Coupling via HOBt/EDCl

An alternative employs 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in dichloromethane (DCM). This method minimizes racemization and enhances water solubility during workup.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Solvent | DCM |

| Temperature | 0°C → 25°C (gradual) |

| Reaction Time | 24 hours |

| Base | N,N-Diisopropylethylamine |

| Yield | 78% |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adoption of continuous flow reactors improves scalability and safety. Key steps include:

- Inline mixing of activated thiophene carboxylate and benzoxazepinamine

- Temperature-controlled zones to prevent exothermic side reactions

Case Study (Pilot Plant):

| Metric | Batch Process | Flow Process |

|---|---|---|

| Annual Output | 50 kg | 200 kg |

| Purity | 95% | 97% |

| Solvent Consumption | 300 L/kg | 150 L/kg |

Analytical Characterization

Spectroscopic Data

Chromatographic Purity Assessment

HPLC Conditions:

- Column: C18 (4.6 × 250 mm, 5 μm)

- Mobile Phase: Acetonitrile/water (70:30)

- Flow Rate: 1.0 mL/min

- Retention Time: 8.2 minutes

Challenges and Mitigation Strategies

Byproduct Formation During Cyclization

Side products arise from over-oxidation or ring-opening hydrolysis . Mitigation includes:

- Strict control of acetic acid concentration (<10% v/v)

- Use of molecular sieves to sequester water

Epimerization at the Carboxamide Bond

Chiral integrity is maintained by:

- Low-temperature coupling (<10°C)

- Avoiding strong bases (e.g., NaOH) during workup

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Modifications

The benzoxazepine core is conserved across analogs, but substituent variations significantly alter physicochemical and biological properties. Key comparisons include:

Key Observations:

- Electronic Effects: The thiophene group in the target compound introduces sulfur’s electronegativity (χ = 2.58), compared to oxygen (χ = 3.44) in BK49207. This may reduce dipole moments but enhance aromatic interactions in biological targets .

- Solubility: BK49209’s 2-methoxyacetamide group increases hydrophilicity (logP ~1.2 predicted), whereas the thiophene analog likely exhibits lower aqueous solubility (logP ~2.5) due to sulfur’s hydrophobic character .

- Biological Interactions: The sulfonamide analog () demonstrates fluorine-induced steric and electronic effects, improving binding affinity to hydrophobic enzyme pockets. The thiophene derivative may instead leverage sulfur’s polarizability for π-π interactions with aromatic residues .

Crystallographic and Hydrogen-Bonding Profiles

Crystallographic studies of benzoxazepines (e.g., via SHELX software ) reveal that substituents dictate packing efficiency and hydrogen-bonding networks:

- BK49209: The 2-methoxyacetamide forms intermolecular H-bonds via its carbonyl and methoxy oxygen atoms, stabilizing a monoclinic crystal lattice .

- Sulfonamide Analog : Fluorine atoms participate in weak C–H···F interactions, while the sulfonamide group engages in N–H···O bonds, yielding a triclinic system .

- Target Compound : Thiophene’s sulfur may act as a weak H-bond acceptor (S···H–N/O), though less effectively than oxygen. Predicted lattice parameters suggest reduced symmetry compared to BK49209 due to thiophene’s bulk .

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-carboxamide is a novel compound that has garnered attention for its potential therapeutic applications. Its unique chemical structure suggests various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoxazepine ring system fused with a thiophene moiety. The presence of the carboxamide group enhances its solubility and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 280.36 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in various biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit squalene synthase (SQS), an enzyme crucial for cholesterol biosynthesis. Inhibition of SQS can lead to reduced cholesterol levels in the body, making it a candidate for treating hypercholesterolemia .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens. The mechanism involves disrupting bacterial cell membranes or inhibiting key metabolic pathways .

- Anticancer Properties : Some studies indicate that the compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

Biological Activity Data

Case Studies

- Squalene Synthase Inhibitors : A study investigated the inhibition of squalene synthase by derivatives related to this compound. It was found that certain modifications enhanced potency against SQS with an IC50 value as low as 15 nM in HepG2 cells .

- Antimicrobial Efficacy : A series of compounds derived from this framework were tested against Staphylococcus aureus and Escherichia coli. Some exhibited comparable or superior activity compared to standard antibiotics like norfloxacin .

- Cancer Research : In vitro studies showed that the compound could trigger apoptosis in various cancer cell lines through the modulation of apoptotic pathways. This suggests potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)thiophene-2-carboxamide, and how can multi-step reaction optimization address them?

- Methodological Answer : Synthesis of benzoxazepine derivatives typically involves sequential cyclization and functionalization steps. For example, analogous compounds (e.g., benzoxazepin-8-yl trifluoromethylbenzamide) require regioselective coupling of thiophene-2-carboxamide to the benzoxazepine core under anhydrous conditions. Optimization includes solvent selection (e.g., 1,4-dioxane or DMF), temperature control (room temperature to reflux), and purification via column chromatography or recrystallization . Key challenges include avoiding side reactions at the lactam (4-oxo) group and ensuring stereochemical integrity.

Q. How can structural confirmation of this compound be achieved using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR : Assign peaks for the benzoxazepine core (e.g., δ 1.2–1.5 ppm for dimethyl groups, δ 4.2–4.5 ppm for oxazepine ring protons) and thiophene moiety (δ 7.0–7.5 ppm for aromatic protons). Compare with reference spectra of structurally related compounds (e.g., ethyl 2-azido-3-thiophenecarboxylates) .

- LC-MS : Confirm molecular weight (expected [M+H]+ ~406–420 Da) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

- IR : Identify lactam C=O stretch (~1680–1700 cm⁻¹) and amide N-H stretch (~3300 cm⁻¹) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for benzoxazepine-thiophene hybrids, such as inconsistent IC₅₀ values across assays?

- Methodological Answer :

- Assay Validation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability). For example, discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability .

- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., dimethyl vs. ethyl groups on the benzoxazepine core) using analogues like N-(5-ethyl-3,3-dimethyl-4-oxobenzoxazepin-8-yl)benzamide .

- Computational Modeling : Perform docking studies to assess binding affinity variations due to conformational flexibility of the thiophene-carboxamide moiety .

Q. How can regioselective functionalization of the benzoxazepine core be achieved to improve pharmacokinetic properties?

- Methodological Answer :

- Protecting Group Strategy : Temporarily protect the lactam oxygen (e.g., using TMSCl) to direct electrophilic substitution at the 8-position .

- Microwave-Assisted Synthesis : Accelerate coupling reactions (e.g., amide bond formation) while minimizing decomposition .

- Solubility Enhancement : Introduce polar substituents (e.g., –CF₃ or –SO₂NH₂) on the thiophene ring, guided by logP calculations and Hansen solubility parameters .

Q. What experimental designs are critical for elucidating the mechanism of action of this compound in neurological or oncological targets?

- Methodological Answer :

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .

- Kinetic Studies : Measure time-dependent inhibition of enzymes (e.g., kinases or proteases) via stopped-flow spectrophotometry .

- Metabolic Stability : Assess hepatic microsomal clearance and cytochrome P450 interactions using LC-MS/MS .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

- Methodological Answer :

- Benchmarking : Compare DFT-calculated reaction pathways (e.g., nucleophilic attack at the thiophene carbonyl) with experimental kinetic data (e.g., Arrhenius plots) .

- Solvent Effects : Re-run simulations incorporating explicit solvent models (e.g., PCM or COSMO-RS) to account for solvation .

- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection) using sensitivity analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.